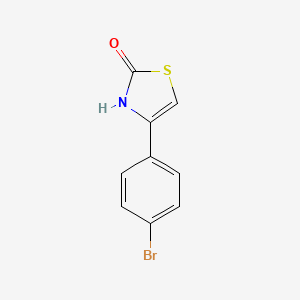

4-(4-Bromophenyl)-2-hydroxythiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-bromophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOWCFMGCQNWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375727 | |

| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-34-2 | |

| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Bromophenyl)-2-hydroxythiazole synthesis mechanism

An In-depth Technical Guide on the Synthesis Mechanism of 4-(4-Bromophenyl)-2-hydroxythiazole

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. Their wide range of biological activities includes antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The compound this compound is a member of this important class of heterocycles. Its synthesis is primarily achieved through the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[2][3] This guide provides a detailed examination of the synthesis mechanism, experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

The synthesis involves the reaction of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone, with a thioamide, typically thiourea.[4][5][6] The resulting product, 4-(4-bromophenyl)-2-aminothiazole, exists in equilibrium with its tautomeric forms, including the target this compound, which is more accurately depicted as its keto tautomer, 4-(4-bromophenyl)thiazol-2(3H)-one. Understanding this tautomerism is crucial for its characterization and reactivity.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a versatile reaction for preparing thiazoles by reacting α-haloketones with thioamides.[3][4] For the target compound, the reaction proceeds between 2-bromo-1-(4-bromophenyl)ethanone and thiourea.

Caption: Overall reaction for Hantzsch synthesis of 4-(4-bromophenyl)thiazol-2-amine.

Detailed Reaction Mechanism

The mechanism unfolds in a series of nucleophilic and condensation steps:

-

Nucleophilic Substitution (SN2): The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. This SN2 displacement of the bromide ion forms an S-alkylated isothiouronium salt intermediate.[4][6]

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This step forms a five-membered heterocyclic ring, a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the aromatic thiazole ring. This step is often acid-catalyzed and driven by the formation of the stable aromatic system.[6] The initial product is 4-(4-bromophenyl)-2-aminothiazole, which may be protonated as a hydrobromide salt depending on the reaction conditions.[6]

Caption: Logical workflow of the Hantzsch thiazole synthesis mechanism.

Keto-Enol Tautomerism

The term "2-hydroxythiazole" refers to the enol tautomer. However, 2-hydroxythiazoles predominantly exist in their more stable keto form, as thiazol-2(3H)-ones.[7] This equilibrium is a critical aspect of the compound's structure and reactivity. The keto form is generally favored due to the greater strength of the C=O double bond compared to the C=C double bond.[8]

Therefore, the synthesized compound is best described as an equilibrium between this compound (enol form) and 4-(4-bromophenyl)thiazol-2(3H)-one (keto form), with the equilibrium heavily favoring the keto form.

Caption: Keto-enol tautomerism of the target compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 4-(4-bromophenyl)thiazol-2-amine, the direct precursor to the title compound, based on established Hantzsch synthesis procedures.[4][5][9]

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

Materials:

-

2-Bromo-1-(4-bromophenyl)ethanone

-

Thiourea

-

Ethanol or Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution or Pyridine

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-bromophenyl)ethanone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol, 1.5 equivalents).[4]

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol (e.g., 5-10 mL), and a stir bar.[4][6]

-

Heating: Heat the mixture to reflux with stirring. Reaction times can vary but are often in the range of 30 minutes to 5 hours.[4][9] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Neutralization: Pour the cooled reaction mixture into a beaker containing a weak base, such as 5% aqueous sodium carbonate solution (e.g., 20 mL).[4][6] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate out of the solution.[6]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid (filter cake) with cold water to remove any remaining salts. Allow the product to air dry on a watch glass or in a desiccator.[4]

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 4-arylthiazole derivatives via the Hantzsch method.

| Parameter | Value / Description | Reference |

| Reactants | ||

| α-Haloketone | 2-Bromo-1-(4-bromophenyl)ethanone | [5][10] |

| Thioamide | Thiourea | [4][5][9] |

| Reaction Conditions | ||

| Solvent | Ethanol, Methanol, or 1-Propanol | [4][6][9] |

| Temperature | Reflux (typically 65-80 °C) | [2][4] |

| Reaction Time | 30 minutes to 5 hours | [4][9] |

| Product Characterization | ||

| Yield | Generally high, often >90% | [2][4][9] |

| Melting Point | 249-253 °C (for this compound) | |

| Spectroscopic Data | (For 4-(4-bromophenyl)thiazol-2-amine) | |

| 1H NMR (ppm) | Singlet around 6.9 δ for the NH₂ protons; Multiplets in the 6.9-7.6 δ range for aromatic protons. | [5] |

| IR (cm-1) | Bands around 3450-3260 (N-H stretch), 1610 (C=N stretch), and 666 (C-Br stretch). | [5][9] |

Conclusion

The synthesis of this compound is efficiently accomplished via the Hantzsch thiazole synthesis, reacting 2-bromo-1-(4-bromophenyl)ethanone with thiourea. The resulting product is primarily 4-(4-bromophenyl)thiazol-2-amine, which exists in a crucial keto-enol tautomeric equilibrium with the titular compound. The keto form, 4-(4-bromophenyl)thiazol-2(3H)-one, is generally the more stable tautomer. The provided mechanism, experimental protocol, and quantitative data offer a comprehensive guide for the synthesis and understanding of this valuable heterocyclic scaffold, which serves as a building block for developing novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-bromophenyl)-2-hydroxythiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromophenyl)-2-hydroxythiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the thiazole family, it possesses a unique structural motif that imparts a range of biological activities. Thiazole rings are key components in a number of approved pharmaceuticals and are known to exhibit antimicrobial and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug development where factors like solubility and lipophilicity govern pharmacokinetic and pharmacodynamic behavior.

Structural and General Properties

A summary of the key identifiers and structural properties of this compound is presented in Table 1.

Table 1: Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNOS | |

| Molecular Weight | 256.12 g/mol | |

| CAS Number | 3884-34-2 | |

| Appearance | Solid | |

| Melting Point | 249-253 °C | |

| SMILES | Oc1nc(cs1)-c2ccc(Br)cc2 | |

| InChI | 1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) |

Predicted Physicochemical Data

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Water Solubility | 0.046 g/L |

| pKa (most acidic) | 6.8 |

| logP | 2.7 |

Tautomerism

A key physicochemical feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one (keto) form. This equilibrium can be influenced by the solvent and solid-state packing effects.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[5][6] This involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, 2-bromo-1-(4-bromophenyl)ethanone would be reacted with thiourea. The initial product is the 2-aminothiazole, which can be subsequently hydrolyzed to the desired 2-hydroxythiazole.

Materials:

-

2-bromo-1-(4-bromophenyl)ethanone

-

Thiourea

-

Ethanol

-

Sodium carbonate

-

Hydrochloric acid

Procedure:

-

To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in ethanol, add thiourea (1 equivalent).

-

Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature. The product, 4-(4-bromophenyl)thiazol-2-amine hydrobromide, may precipitate.

-

Neutralize the mixture with a saturated solution of sodium carbonate to obtain the free base, 4-(4-bromophenyl)thiazol-2-amine.

-

Filter the precipitate, wash with water, and dry.

-

For hydrolysis to the 2-hydroxy derivative, the isolated 2-aminothiazole is heated in an aqueous acidic solution (e.g., 2M HCl) under reflux for an extended period.

-

Upon cooling, the this compound will precipitate and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Caption: Synthetic workflow for this compound.

Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring and the lone proton on the thiazole ring. The position of the hydroxyl proton signal can be variable and may be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the bromophenyl and thiazole rings. The chemical shift of the C2 carbon will be indicative of the hydroxyl substitution.

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, C=N and C=C stretching vibrations of the thiazole and phenyl rings, and the C-Br stretch.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the bromine atom.

Biological Activity and Potential Signaling Pathways

Thiazole derivatives are known to exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[2][3][4][7][8][9][10][11][12] While the specific molecular targets of this compound are not yet fully elucidated, the anticancer activity of many thiazole-containing compounds has been attributed to their interaction with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

- 1. media.neliti.com [media.neliti.com]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-hydroxythiazole

CAS Number: 3884-34-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-2-hydroxythiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers investigating thiazole derivatives.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 3884-34-2 | |

| Molecular Formula | C₉H₆BrNOS | |

| Molecular Weight | 256.12 g/mol | |

| Appearance | Solid | |

| Melting Point | 249-253 °C | |

| SMILES String | Oc1nc(cs1)-c2ccc(Br)cc2 | |

| InChI Key | DEOWCFMGCQNWDK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-hydroxythiazole derivative, a suitable thiourea equivalent that can be hydrolyzed to the 2-hydroxy group is required. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on the Hantzsch thiazole synthesis. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

2-Bromo-1-(4-bromophenyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) in ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Formation of 2-Amino-4-(4-bromophenyl)thiazole: Upon completion, cool the reaction mixture to room temperature. The intermediate, 2-amino-4-(4-bromophenyl)thiazole, may precipitate.

-

Hydrolysis to 2-Hydroxythiazole: To the reaction mixture, add a solution of hydrochloric acid and heat to reflux for an additional 2-4 hours to facilitate the hydrolysis of the amino group to a hydroxyl group.

-

Work-up: After cooling, neutralize the reaction mixture with a sodium hydroxide solution. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Biological Activity

While specific biological data for this compound is limited in publicly available literature, the thiazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[1] Derivatives of the closely related 4-(4-bromophenyl)thiazole core have demonstrated promising antimicrobial and anticancer activities.

Antimicrobial Activity

Commercial suppliers suggest that this compound is explored for its potential as an antimicrobial agent.[2] Studies on derivatives of 4-(4-bromophenyl)-thiazol-2-amine have reported promising activity against various bacterial and fungal strains.[3] For instance, certain Schiff base derivatives have shown notable activity against S. aureus and E. coli.[4]

Anticancer Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been evaluated for their in vitro anticancer activity against human cancer cell lines.[3] One study reported that a derivative exhibited an IC₅₀ value of 10.5 µM against the MCF7 breast cancer cell line.[3] Other studies on different derivatives have also shown significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma.[5]

The biological potential of this compound itself remains an area for further investigation. The existing data on its derivatives, however, suggests that it is a valuable scaffold for the development of novel therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Dust mask type N95 (US)

-

Eyeshields

-

Gloves

Conclusion

This compound is a chemical compound with a foundation in the medicinally significant thiazole family. While direct and extensive biological data on this specific molecule is not yet widely published, the documented antimicrobial and anticancer activities of its close derivatives highlight its potential as a valuable building block for the design and synthesis of new therapeutic agents. This guide provides a starting point for researchers interested in exploring the synthetic chemistry and pharmacological profile of this and related compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 2-Hydroxythiazole Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Keto-Enol Tautomerism in a Biologically Significant Heterocyclic Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its derivatives, 2-hydroxythiazoles hold a special place due to their existence in a tautomeric equilibrium between the enol (2-hydroxythiazole) and keto (2-thiazolone) forms. This dynamic equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and, most importantly, its interaction with biological targets. Understanding and controlling this tautomeric balance is therefore of paramount importance in the design and development of novel therapeutics.

This technical guide provides a comprehensive overview of the tautomerism of 2-hydroxythiazole derivatives, designed for researchers, scientists, and drug development professionals. It delves into the synthesis of these compounds, the experimental and computational methods used to study their tautomeric behavior, and presents available quantitative data to facilitate a deeper understanding of the factors governing this equilibrium.

The Tautomeric Equilibrium: 2-Hydroxythiazole vs. 2-Thiazolone

The tautomerism in 2-hydroxythiazole derivatives is a classic example of keto-enol tautomerism, where a proton migrates from the hydroxyl group to the ring nitrogen atom, accompanied by a rearrangement of the double bonds within the heterocyclic ring.

Caption: Tautomeric equilibrium between the 2-hydroxythiazole (enol) and 2-thiazolone (keto) forms.

The position of this equilibrium, defined by the tautomeric equilibrium constant (KT = [keto]/[enol]), is sensitive to a variety of factors, including the nature of substituents on the thiazole ring, the polarity of the solvent, temperature, and pH.

Synthesis of 2-Hydroxythiazole Derivatives

The most common and versatile method for the synthesis of 2-hydroxythiazole derivatives is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea or a thiocarbamate derivative.

Caption: General workflow of the Hantzsch synthesis for 2-hydroxythiazole derivatives.

A typical experimental protocol for the synthesis of a 4-aryl-2-hydroxythiazole is as follows:

Experimental Protocol: Synthesis of 4-Phenyl-2-hydroxythiazole

-

Reaction Setup: To a solution of thiourea (10 mmol) in 50 mL of ethanol, add 2-bromoacetophenone (10 mmol).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 4-phenyl-2-hydroxythiazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental and Computational Analysis of Tautomerism

A combination of spectroscopic and computational techniques is employed to quantitatively and qualitatively assess the tautomeric equilibrium of 2-hydroxythiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomerism in solution. By analyzing the chemical shifts and integration of signals corresponding to each tautomer, the equilibrium constant can be determined.

Key NMR Signatures:

-

1H NMR: The enol form typically shows a characteristic signal for the hydroxyl proton (-OH), which is absent in the keto form. The keto form, in turn, exhibits a signal for the N-H proton. The chemical shifts of the ring protons also differ between the two tautomers.

-

13C NMR: The chemical shift of the C2 carbon is particularly informative. In the enol form, this carbon is attached to a hydroxyl group and resonates at a different frequency compared to the C2 carbonyl carbon in the keto form.

Experimental Protocol: Quantitative NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-hydroxythiazole derivative (typically 5-10 mg) in a known volume (e.g., 0.6 mL) of a deuterated solvent in a clean NMR tube. Common solvents for studying solvent effects include deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), methanol (CD3OD), and acetonitrile (CD3CN).

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a constant temperature. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Data Analysis:

-

Identify the distinct signals corresponding to the enol and keto tautomers.

-

Integrate the area under a well-resolved signal for each tautomer. For example, integrate the signal of a specific ring proton that has a different chemical shift in each form.

-

Calculate the mole fraction (and percentage) of each tautomer from the ratio of the integrals.

-

The equilibrium constant (KT) is then calculated as the ratio of the mole fraction of the keto form to the mole fraction of the enol form.

-

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The keto form exhibits a characteristic C=O stretching vibration (typically in the range of 1650-1700 cm-1), which is absent in the enol form. The enol form shows an O-H stretching band.

-

UV-Vis Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct absorption maxima. By measuring the absorbance at wavelengths specific to each tautomer and applying the Beer-Lambert law, the relative concentrations can be determined.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are invaluable for complementing experimental studies. These methods can predict the relative stabilities (Gibbs free energies) of the tautomers in the gas phase and in different solvents (using continuum solvation models like PCM). This allows for a theoretical estimation of the equilibrium constant and provides insights into the electronic and structural factors that favor one tautomer over the other.

Quantitative Data on Tautomeric Equilibrium

Table 1: Effect of Solvent Polarity on the Tautomeric Equilibrium of a Representative 2-Hydroxythiazole Derivative (Qualitative Trends)

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

| Chloroform (CDCl3) | 4.8 | Enol |

| Acetone | 20.7 | Mixture |

| Acetonitrile (CD3CN) | 37.5 | Mixture |

| Dimethyl Sulfoxide (DMSO-d6) | 46.7 | Keto |

| Water (D2O) | 78.4 | Keto |

Note: This table represents general trends observed for many keto-enol tautomeric systems. The exact equilibrium position for a specific 2-hydroxythiazole derivative will depend on its substitution pattern.

Table 2: Calculated Relative Gibbs Free Energies (ΔG) for the Tautomerization of Substituted 2-Hydroxythiazoles (Hypothetical Data for Illustration)

| Substituent at C4 | ΔG (Keto - Enol) (kcal/mol) in CDCl3 | ΔG (Keto - Enol) (kcal/mol) in DMSO-d6 |

| -H | +1.5 | -0.8 |

| -CH3 | +1.2 | -1.1 |

| -C6H5 | +0.8 | -1.5 |

| -NO2 | -0.5 | -2.5 |

Note: This is hypothetical data to illustrate the expected trends. A positive ΔG indicates that the enol form is more stable, while a negative ΔG indicates that the keto form is more stable. Electron-withdrawing groups are generally expected to favor the keto form.

Factors Influencing the Tautomeric Equilibrium

Several factors can shift the equilibrium between the 2-hydroxythiazole and 2-thiazolone forms:

-

Solvent Polarity: Polar solvents, especially those capable of hydrogen bonding, tend to stabilize the more polar keto tautomer, thus shifting the equilibrium towards the 2-thiazolone form. In nonpolar solvents, the enol form is often favored.

-

Substituent Effects: The electronic nature of substituents on the thiazole ring plays a crucial role. Electron-withdrawing groups (e.g., -NO2, -CN) at the C4 or C5 position can stabilize the negative charge on the nitrogen in the keto form's conjugate base, thereby favoring the keto tautomer. Conversely, electron-donating groups may favor the enol form.

-

Temperature: The effect of temperature on the equilibrium depends on the enthalpy change (ΔH) of the tautomerization. If the reaction is exothermic, increasing the temperature will shift the equilibrium towards the reactants (enol form), and vice versa.

-

Intramolecular Hydrogen Bonding: Substituents that can form intramolecular hydrogen bonds with either the hydroxyl group of the enol form or the N-H group of the keto form can significantly stabilize that particular tautomer.

Conclusion

The tautomerism of 2-hydroxythiazole derivatives is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is essential for the rational design of new drug candidates based on this versatile scaffold. By employing a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling, researchers can gain valuable insights into the tautomeric preferences of these compounds, ultimately leading to the development of more effective and targeted therapeutics. This guide provides a foundational framework for initiating and conducting such investigations.

Spectroscopic and Synthetic Profile of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This technical guide provides a detailed summary of the available spectroscopic and synthetic data for 4-(4-bromophenyl)-2-hydroxythiazole, a molecule of interest in medicinal chemistry.

Due to the tautomeric nature of the 2-hydroxythiazole ring system, this compound can exist in equilibrium with its keto form, 4-(4-bromophenyl)thiazol-2(3H)-one. Spectroscopic data will reflect the predominant tautomer under the experimental conditions. While specific experimental data for this compound is not extensively detailed in publicly accessible literature, this guide compiles the known physical properties and provides analogous data from the closely related and well-characterized compound, 4-(4-bromophenyl)-2-aminothiazole, to offer valuable comparative insights.

Physicochemical Properties

Basic physicochemical information for this compound has been reported by commercial suppliers.

| Property | Value |

| Molecular Formula | C₉H₆BrNOS |

| Molecular Weight | 256.12 g/mol |

| CAS Number | 3884-34-2 |

Synthesis and Spectroscopic Characterization

Experimental Protocols: A Representative Synthesis of a 4-(4-bromophenyl)thiazole Derivative

The synthesis of 4-(4-bromophenyl)-2-aminothiazole is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea.

Synthesis of 4-(4-bromophenyl)-2-aminothiazole:

A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one (an α-haloketone) and thiourea is refluxed in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Instrumentation for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples.

Spectroscopic Data of the Analogous 4-(4-bromophenyl)-2-aminothiazole

The following tables summarize the spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole, which can serve as a reference for predicting the spectral characteristics of this compound.

¹H NMR Data of 4-(4-bromophenyl)-2-aminothiazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 2H | Aromatic protons (ortho to Br) |

| ~7.55 | Doublet | 2H | Aromatic protons (meta to Br) |

| ~7.10 | Singlet | 2H | -NH₂ (amino group) |

| ~7.05 | Singlet | 1H | Thiazole C5-H |

¹³C NMR Data of 4-(4-bromophenyl)-2-aminothiazole

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Thiazole C2 (attached to -NH₂) |

| ~149.0 | Thiazole C4 |

| ~134.0 | Aromatic C (ipso to thiazole) |

| ~131.0 | Aromatic CH (ortho to Br) |

| ~128.0 | Aromatic CH (meta to Br) |

| ~120.0 | Aromatic C (ipso to Br) |

| ~102.0 | Thiazole C5 |

Mass Spectrometry Data of 4-(4-bromophenyl)-2-aminothiazole

| m/z | Assignment |

| [M]+ | Molecular ion peak |

| [M+2]+ | Isotopic peak due to ⁸¹Br |

IR Data of 4-(4-bromophenyl)-2-aminothiazole

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amino group) |

| ~3100 | C-H stretching (aromatic and thiazole) |

| ~1620 | C=N stretching (thiazole ring) |

| ~1590 | C=C stretching (aromatic ring) |

| ~820 | C-H out-of-plane bending (para-disubstituted benzene) |

| ~700 | C-Br stretching |

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a 4-(4-bromophenyl)thiazole derivative.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

While direct and comprehensive spectroscopic data for this compound remains elusive in readily available scientific literature, this guide provides foundational information and valuable comparative data from a closely related analogue. The provided experimental workflow and tabulated spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole offer a strong predictive framework for researchers working with the title compound. Further empirical studies are necessary to fully elucidate the specific spectral characteristics of this compound and to determine the predominant tautomeric form under various conditions.

Spectroscopic Analysis of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(4-bromophenyl)-2-hydroxythiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or synthesizing thiazole-based heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the thiazole ring in various biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound. A key feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one form. In most common solvents, the keto (thiazol-2(3H)-one) form is the predominant species. This guide will focus on the characterization of this more stable tautomer.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method is the Hantzsch thiazole synthesis, followed by hydrolysis.

Tautomerism: Keto vs. Enol Forms

2-Hydroxythiazole derivatives exist in a tautomeric equilibrium between the enol (2-hydroxythiazole) and keto (thiazol-2(3H)-one) forms. For this compound, the keto tautomer, 4-(4-bromophenyl)thiazol-2(3H)-one, is generally the more stable and therefore the predominant form in solution, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO). The NMR data presented in this guide corresponds to this keto tautomer.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for the predominant keto tautomer, 4-(4-bromophenyl)thiazol-2(3H)-one, in DMSO-d6. These predictions are based on established values for similar chemical structures.

Predicted 1H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~11.8 | Singlet (broad) | - | 1H | N-H |

| 2 | ~7.8 | Doublet | ~8.5 | 2H | Ar-H (ortho to Br) |

| 3 | ~7.6 | Doublet | ~8.5 | 2H | Ar-H (meta to Br) |

| 4 | ~7.1 | Singlet | - | 1H | Thiazole CH |

Predicted 13C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170 | C =O |

| 2 | ~150 | Thiazole C -N |

| 3 | ~132 | Ar-C (meta to Br) |

| 4 | ~131 | Ar-C -Br |

| 5 | ~128 | Ar-C (ortho to Br) |

| 6 | ~122 | Ar-C -Thiazole |

| 7 | ~108 | Thiazole C H |

Experimental Protocols

Synthesis of 4-(4-bromophenyl)thiazol-2-amine

A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one and thiourea in a 1:1 molar ratio is refluxed in ethanol for several hours. Upon cooling, the product, 4-(4-bromophenyl)thiazol-2-amine hydrobromide, precipitates and can be collected by filtration. Neutralization with a base such as aqueous ammonia yields the free amine.

Synthesis of 4-(4-bromophenyl)thiazol-2(3H)-one

The 4-(4-bromophenyl)thiazol-2-amine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed to allow for the hydrolysis of the diazonium salt to the desired 4-(4-bromophenyl)thiazol-2(3H)-one. The product can be purified by recrystallization.

NMR Sample Preparation and Analysis

-

Sample Preparation : Approximately 5-10 mg of the purified 4-(4-bromophenyl)thiazol-2(3H)-one is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

Instrumentation : 1H and 13C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

1H NMR Acquisition : Standard acquisition parameters are used. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

13C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and NMR characterization of this compound, with a focus on its predominant keto tautomer. The provided predicted NMR data and experimental protocols serve as a valuable resource for the identification and quality control of this compound in a research and development setting.

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-bromophenyl)-2-hydroxythiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and experimental determination of two critical physicochemical parameters, pKa and logP, for the compound 4-(4-bromophenyl)-2-hydroxythiazole. Understanding these properties is paramount in the fields of medicinal chemistry and drug development, as they significantly influence a compound's pharmacokinetic and pharmacodynamic behavior.

Compound Overview: this compound

This compound belongs to the thiazole class of heterocyclic compounds, which are recognized for their diverse biological activities. Thiazole derivatives are integral scaffolds in numerous pharmaceuticals and are explored for their potential as antimicrobial and anticancer agents. The subject compound's structure, featuring a bromophenyl substituent, suggests its potential for further chemical modification and exploration of its structure-activity relationships.

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNOS | [1][2] |

| Molecular Weight | 256.12 g/mol | [1] |

| CAS Number | 3884-34-2 | [1] |

| Appearance | Solid | |

| Melting Point | 249-253 °C | |

| SMILES | Oc1nc(cs1)-c2ccc(Br)cc2 | |

| InChI | 1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) |

Predicted pKa and logP Values

A comprehensive search for predicted pKa and logP values for this compound using common online computational tools and databases did not yield specific, publicly available numerical data. The determination of these values often requires specialized software or submission to online prediction services. However, the experimental protocols outlined below provide a robust framework for their empirical determination.

Experimental Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that describes the extent of ionization of a compound at a given pH. This property profoundly influences a drug's solubility, absorption, and interaction with biological targets. Potentiometric titration is a standard and accurate method for the experimental determination of pKa.

This protocol outlines the steps for determining the pKa of this compound using potentiometric titration.

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with water to a known concentration (typically in the millimolar range).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Place the analyte solution in a thermostated vessel to maintain a constant temperature (e.g., 25 °C).

-

Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Data Collection:

-

Measure and record the pH of the analyte solution after each addition of the titrant.

-

Continue the titration until the pH has passed the equivalence point and stabilized.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

-

Experimental Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is a key determinant of a drug's ability to cross biological membranes. The shake-flask method is the traditional and a widely accepted technique for logP determination.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the aqueous phase.

-

The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

-

Shake the mixture for a sufficient time to ensure that equilibrium is reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely.

-

-

Quantification:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Conclusion

While in silico prediction of pKa and logP provides valuable initial estimates, the experimental determination of these parameters for this compound is crucial for accurate characterization. The protocols detailed in this guide offer robust methodologies for obtaining reliable data. These empirical values are indispensable for guiding lead optimization, understanding drug disposition, and ultimately, for the successful development of new therapeutic agents based on the thiazole scaffold. Further research into the biological activities of this compound, informed by its physicochemical properties, is warranted.

References

Technical Guide: Solubility of 4-(4-Bromophenyl)-2-hydroxythiazole in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 4-(4-bromophenyl)-2-hydroxythiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of established experimental protocols for determining the solubility of this compound in various organic solvents. It details methodologies for both thermodynamic and kinetic solubility measurements, along with analytical techniques for concentration determination. Furthermore, this guide presents a framework for the systematic presentation of solubility data and includes graphical representations of the experimental workflows.

Introduction

This compound is a substituted thiazole derivative. Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its behavior in biological systems and its formulation into therapeutic products. Understanding the solubility profile in a range of organic solvents is essential for its synthesis, purification, and formulation development.

This guide provides detailed experimental protocols to enable researchers to determine the solubility of this compound in relevant organic solvents.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNOS | [Generic chemical supplier data] |

| Molecular Weight | 256.12 g/mol | [Generic chemical supplier data] |

| Appearance | Solid | [Generic chemical supplier data] |

| Melting Point | 249-253 °C | [Generic chemical supplier data] |

| CAS Number | 3884-34-2 | [Generic chemical supplier data] |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under thermodynamic (equilibrium) or kinetic conditions. Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound, while kinetic solubility is a measure of the concentration of a compound that can be achieved by rapid precipitation from a stock solution and is often used in high-throughput screening.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Principle: An excess of the solid solute is agitated in a specific solvent for a prolonged period until the concentration of the solute in the solution reaches a constant value, indicating that equilibrium has been established.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator. The equilibration time should be sufficient to reach a steady state, typically ranging from 24 to 72 hours.[1] To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for concentration until no significant change is observed.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Filter the suspension using a chemically inert filter (e.g., PTFE) with a pore size that will retain the undissolved particles.

-

-

Concentration Analysis: Accurately determine the concentration of this compound in the clear, saturated supernatant using a suitable analytical method as described in section 3.3.

Kinetic Solubility Determination

Kinetic solubility is often measured in drug discovery to quickly assess a compound's behavior when rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.[3][4][5]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to the test solvent, and the concentration in solution is measured after a short incubation period, during which the compound may precipitate.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

-

Sample Preparation: Dispense the stock solution into a microplate well, followed by the addition of the target organic solvent to reach the desired final concentration.

-

Incubation: Mix the contents and incubate the plate at a controlled temperature for a short period, typically 1 to 2 hours.[6]

-

Precipitate Removal: Separate any precipitated solid by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the compound in the filtrate or supernatant using a high-throughput analytical method like UV/Vis spectroscopy.[4]

Analytical Methods for Concentration Determination

The concentration of the dissolved this compound in the saturated solvent can be determined by several methods.

This is a fundamental method for determining solubility and relies on the mass of the dissolved solute.[7][8][9][10]

Protocol:

-

A precisely measured volume of the saturated solution is transferred to a pre-weighed, dry container.

-

The solvent is carefully evaporated under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point) until a constant weight of the dried residue is achieved.[7]

-

The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight.

-

The solubility is then calculated in terms of mass per volume of solvent (e.g., mg/mL).

This method is suitable if this compound exhibits absorbance in the UV-visible range and the chosen solvent is transparent in that region.[11][12][13]

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to generate a calibration curve.[11]

-

Analyze the Sample: Take an aliquot of the clear saturated solution, dilute it if necessary to fall within the linear range of the calibration curve, and measure its absorbance at λmax.

-

Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[14][15]

Protocol:

-

Method Development: Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound. A UV detector is commonly used.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against the concentration.[14]

-

Sample Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.

-

Concentration Calculation: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask/UV-Vis | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask/HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask/UV-Vis | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask/HPLC | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask/Gravimetric |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining thermodynamic and kinetic solubility.

Caption: Thermodynamic Solubility Workflow.

Caption: Kinetic Solubility Workflow.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. mt.com [mt.com]

- 12. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 13. microbenotes.com [microbenotes.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. cdn.chromspec.com [cdn.chromspec.com]

A Comprehensive Technical Guide to the Molecular Structure of 4-(4-bromophenyl)-2-hydroxythiazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the molecular structure, properties, synthesis, and characterization of 4-(4-bromophenyl)-2-hydroxythiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data, outlines detailed experimental protocols for its synthesis and analysis, and discusses its potential applications, particularly in drug development.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound belonging to the thiazole family. The presence of a bromophenyl group and a hydroxythiazole core makes it a subject of interest for potential biological activities. Thiazole rings are a common scaffold in many FDA-approved drugs, and their derivatives are known to exhibit a wide range of therapeutic properties.[1][2]

The fundamental identifiers and physicochemical properties of the compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4][5][6] |

| Synonyms | 4-(4-Bromophenyl)-2-thiazolol; 4-(4-bromophenyl)thiazol-2-ol | [5][7] |

| CAS Number | 3884-34-2 | [3][6] |

| Molecular Formula | C₉H₆BrNOS | [3][4][6] |

| Molecular Weight | 256.12 g/mol | [3][4][6] |

| Physical Form | Solid | [3] |

| Melting Point | 249-253 °C | [3][7] |

| SMILES String | Oc1nc(cs1)-c2ccc(Br)cc2 | [3] |

| InChI Key | DEOWCFMGCQNWDK-UHFFFAOYSA-N | [3][5] |

Synthesis of this compound

The synthesis of 4-substituted thiazole derivatives typically follows the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea or thioamide. For this compound, a plausible and commonly employed synthetic route involves the condensation of 2-bromo-1-(4-bromophenyl)ethanone (p-bromoacetophenone) with thiourea.[1][8]

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aminothiazole intermediate, which can then be hydrolyzed to the target hydroxythiazole.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing similar thiazole derivatives.[1][8][9]

-

Reaction Setup : To a round-bottom flask, add p-bromoacetophenone (0.1 mol) and thiourea (0.1 mol).

-

Solvent Addition : Add ethanol (150 mL) to the flask to dissolve the reactants.

-

Catalyst : Introduce a catalytic amount of iodine.

-

Reflux : Heat the mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation of Intermediate : After completion, cool the reaction mixture to room temperature. The intermediate, 4-(4-bromophenyl)thiazol-2-amine, will precipitate. Filter the solid, wash with cold ethanol, and dry.[1]

-

Hydrolysis : The isolated aminothiazole is then subjected to hydrolysis (e.g., using an acidic or basic aqueous solution under heat) to convert the amino group to a hydroxyl group, yielding the final product, this compound.

-

Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a pure solid.

Spectroscopic Characterization

The molecular structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral data can be inferred from closely related structures, such as 4-(4-bromophenyl)-2-mercaptothiazole and various 4-(4-bromophenyl)thiazol-2-amine derivatives.[1][10]

| Technique | Expected Observations |

| ¹H-NMR | - Multiplets in the aromatic region (approx. 7.5-7.8 ppm) corresponding to the protons on the bromophenyl ring. - A singlet for the C5-H proton on the thiazole ring (approx. 7.3 ppm). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C-NMR | - Signals for the bromophenyl carbons (approx. 120-135 ppm). - Signals for the thiazole ring carbons (approx. 105-170 ppm). The C=O tautomeric form would show a signal around 170 ppm. |

| FT-IR (cm⁻¹) | - O-H stretching band (broad, approx. 3200-3400 cm⁻¹). - Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). - C=N and C=C stretching in the thiazole ring (approx. 1600-1630 cm⁻¹). - C-Br stretching (approx. 660 cm⁻¹). |

| Mass Spec (ESI-MS) | - A molecular ion peak [M+H]⁺ at m/z ≈ 256/258, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1). |

Experimental Protocols: Spectroscopy

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.[10][11] The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy : The IR spectrum is recorded using a Fourier Transform Infrared spectrometer in the frequency range of 4000–400 cm⁻¹.[10] The solid sample is prepared as a KBr pellet.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.[11]

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule. While the crystal structure for this compound has not been reported, data for a complex derivative, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, is available and provides insight into the geometry of the 4-(4-bromophenyl)thiazole moiety.[12]

| Parameter | Value for C₂₄H₁₆Br₂FN₃S Derivative [12] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.9517(9) |

| b (Å) | 5.4857(3) |

| c (Å) | 27.9582(17) |

| β (º) | 102.434(6) |

| Volume (ų) | 2239.4(2) |

| Z | 4 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Data Collection : A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 296 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Biological Activity and Potential Applications

The thiazole nucleus is a cornerstone in medicinal chemistry, known for conferring a wide array of biological activities.[1][2] Derivatives of the 4-(4-bromophenyl)thiazole scaffold have demonstrated significant potential.

-

Antimicrobial Potential : this compound is specifically explored for its potential as an antimicrobial agent, which is valuable in the effort to develop new antibiotics against resistant pathogens.[13] Various complex derivatives have shown potent activity against microorganisms like Staphylococcus aureus and Candida albicans.[14]

-

Anticancer Activity : Other derivatives containing the 4-(4-bromophenyl)thiazole core have exhibited promising anticancer activity against cell lines such as A549 human lung adenocarcinoma.[14]

-

Drug Development : The structural and physicochemical properties of this molecule make it an attractive building block for combinatorial chemistry and the development of new therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in drug discovery and materials science. This guide has detailed its molecular structure, physicochemical properties, and a reliable synthetic route. The provided experimental protocols for synthesis and characterization serve as a practical resource for researchers. The established biological potential of the broader thiazole family, coupled with preliminary interest in this specific compound, underscores the importance of its continued investigation.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-(4-溴苯基)-2-羟基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(4-Bromophenyl)-2-hydroxy-thiazole [oakwoodchemical.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-(4-BROMOPHENYL)-2-HYDROXY-THIAZOLE | 3884-34-2 [chemicalbook.com]

- 7. 4-(4-BROMOPHENYL)-2-HYDROXY-THIAZOLE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S -ORCA [orca.cardiff.ac.uk]

- 13. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Substituted Bromophenylthiazoles: A Technical Guide

Abstract: Thiazole-based compounds represent a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological activities. The incorporation of a substituted bromophenyl moiety onto the thiazole scaffold has been a strategic focus for enhancing therapeutic potential. This technical guide provides an in-depth overview of the biological activities of substituted bromophenylthiazoles, with a primary focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of synthetic workflows and molecular pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, a core structure found in numerous biologically active molecules.[1] Their derivatives have garnered significant attention for a range of pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3] A particularly fruitful area of research has been the synthesis of derivatives featuring a 4-(4-bromophenyl) group. The presence of this electron-withdrawing group at the para-position of the phenyl ring attached to the thiazole nucleus has been shown to improve both antimicrobial and anticancer activities.[1][4] This guide consolidates the current knowledge on these promising compounds, presenting their synthesis, biological evaluation, and structure-activity relationships.

Synthesis of Bromophenylthiazole Derivatives

The most common and efficient method for synthesizing the 4-(4-bromophenyl)thiazol-2-amine core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a p-bromoacetophenone (or other α-haloketones) with thiourea, often catalyzed by iodine in a solvent like methanol.[1][5] The resulting 2-amino-4-(4-bromophenyl)thiazole serves as a versatile intermediate for the creation of a diverse library of derivatives, such as Schiff bases, through reaction with various aromatic aldehydes.[1]

Anticancer Activity

Substituted bromophenylthiazoles have demonstrated significant cytotoxic potential against various human cancer cell lines. The antiproliferative effects are often evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2), among others.[1][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit 50% of cell growth.

| Compound ID | Substitution at Schiff Base (N=CH-R) | Target Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) | Citation |

| p2 | 4-OH, 3-OCH₃-Phenyl | MCF-7 | 10.5 | 5-Fluorouracil | 5.2 | [1] |

| 4c | Hydrazinyl-Phenyl | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [6] |

| 4c | Hydrazinyl-Phenyl | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [6] |

| 4b | 3-Br-Phenyl | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [6] |

| 4b | 3-Br-Phenyl | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [6] |

Putative Signaling Pathways

The anticancer mechanism of these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have been shown to inhibit key signaling proteins crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Inhibition of VEGFR-2 can disrupt downstream pathways like PI3K/Akt and MAPK, which are vital for endothelial cell proliferation and survival, ultimately leading to the activation of caspases and apoptosis.[7][8][9]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[10][12]

-

Cell Seeding: Plate cells (e.g., 5,000-20,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.[3][6]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3][13]

-

MTT Incubation: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 540-570 nm.[12][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed by trichloroacetic acid (TCA).[15][16] The amount of bound dye is proportional to the total cellular protein mass.[15]

-

Cell Seeding & Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2).

-

Cell Fixation: After incubation, gently add cold 10% (wt/vol) TCA to each well to fix the cells for 1 hour at 4°C.[13][15]

-

Washing: Remove the TCA and wash the plates four to five times with 1% (vol/vol) acetic acid or distilled water to remove unbound dye.[15][17] Air dry the plates completely.[17]

-